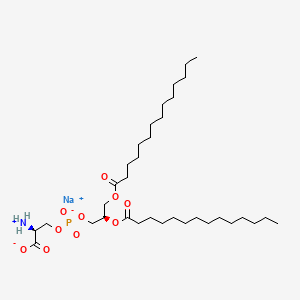
Quinolin-6-yl-(3,4,5-trimethoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinolin-6-yl-(3,4,5-trimethoxyphenyl)methanone is a compound with the CAS Number: 1215208-59-5 . It has a molecular weight of 323.35 . The IUPAC name for this compound is quinolin-6-yl (3,4,5-trimethoxyphenyl)methanone .
Molecular Structure Analysis
The molecular structure of Quinolin-6-yl-(3,4,5-trimethoxyphenyl)methanone consists of a quinolin-6-yl group attached to a (3,4,5-trimethoxyphenyl)methanone group . The InChI Code for this compound is 1S/C19H17NO4/c1-22-16-10-14 (11-17 (23-2)19 (16)24-3)18 (21)13-6-7-15-12 (9-13)5-4-8-20-15/h4-11H,1-3H3 .Aplicaciones Científicas De Investigación
Antimalarial Activity
Quinoline derivatives, including Quinolin-6-yl-(3,4,5-trimethoxyphenyl)methanone, have been found to exhibit significant antimalarial activity . They are used extensively in the treatment of malaria, a disease caused by parasites that enter the body through the bite of a mosquito .
Antimicrobial Activity
Quinoline derivatives are known to exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .
Anticancer Activity
Quinoline derivatives have been found to exhibit anticancer activity . They are used in the development of new drugs for the treatment of various types of cancer .
Antiviral Activity
Quinoline derivatives, including Quinolin-6-yl-(3,4,5-trimethoxyphenyl)methanone, have been found to exhibit antiviral activity . They are used in the development of new drugs for the treatment of various viral infections .
Antidepressant and Anticonvulsant Activity
Quinoline derivatives have been found to exhibit antidepressant and anticonvulsant activity . They are used in the development of new drugs for the treatment of depression and seizure disorders .
Anti-inflammatory Activity
Quinoline derivatives, including Quinolin-6-yl-(3,4,5-trimethoxyphenyl)methanone, have been found to exhibit anti-inflammatory activity . They are used in the development of new drugs for the treatment of various inflammatory conditions .
Mecanismo De Acción
Action Environment
Keep in mind that these insights are speculative based on the compound’s structure. Further experimental studies are needed to validate these hypotheses. If you have access to additional data, we can refine our understanding. 😊
References:
Direcciones Futuras
The Trimethoxyphenyl (TMP) group, which is part of the structure of Quinolin-6-yl-(3,4,5-trimethoxyphenyl)methanone, has been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope . This suggests that Quinolin-6-yl-(3,4,5-trimethoxyphenyl)methanone and similar compounds could have potential applications in a wide range of biomedical fields .
Propiedades
IUPAC Name |
quinolin-6-yl-(3,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-22-16-10-14(11-17(23-2)19(16)24-3)18(21)13-6-7-15-12(9-13)5-4-8-20-15/h4-11H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGXITQZCMSYKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)C2=CC3=C(C=C2)N=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinolin-6-yl-(3,4,5-trimethoxyphenyl)methanone | |
CAS RN |
1215208-59-5 |
Source


|
| Record name | 1215208-59-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

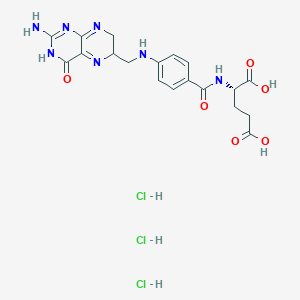
![Galactosamine hydrochloride, D-, [1-3H(N)]](/img/structure/B593722.png)

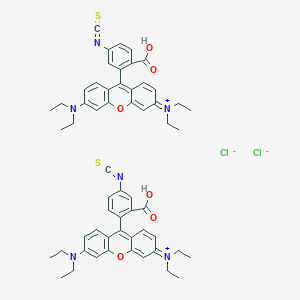

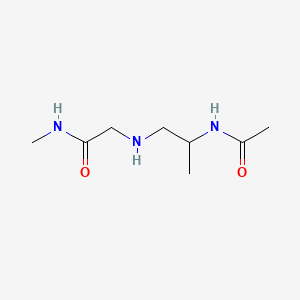
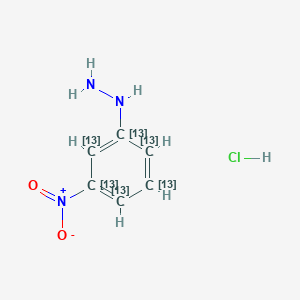
![Disodium;5-[bis[3-methyl-4-(2-sulfoethylamino)phenyl]methyl]-3-methyl-2-oxidobenzoate](/img/structure/B593731.png)

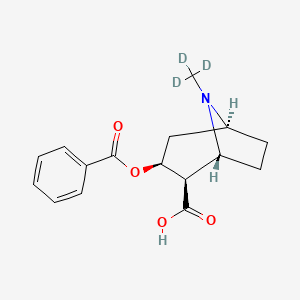
![5H-[1,4]dioxepino[5,6-c]pyridine](/img/structure/B593744.png)
![N-[(4S)-4-Amino-5-[(2-aminoethyl]amino]P](/img/structure/B593745.png)
